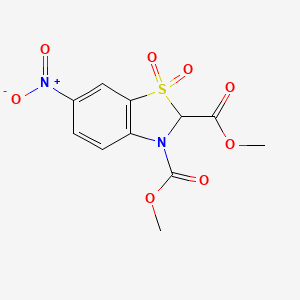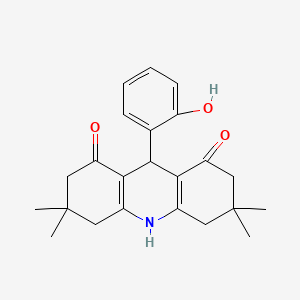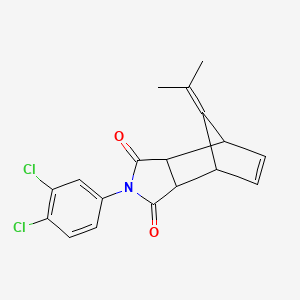![molecular formula C15H13F3N6O2 B11104028 6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11104028.png)
6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a trifluoromethyl group, and a triazolopyridazine moiety
Preparation Methods
The synthesis of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable precursor with methoxy groups to form the dimethoxyphenyl intermediate.
Synthesis of the Triazolopyridazine Moiety: This involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.
Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the triazolopyridazine moiety under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE can be compared with other similar compounds, such as:
Dichloroaniline: An aniline derivative with two chlorine atoms.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
The uniqueness of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZINE lies in its specific structure and the presence of the trifluoromethyl and triazolopyridazine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13F3N6O2 |
|---|---|
Molecular Weight |
366.30 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C15H13F3N6O2/c1-25-10-4-3-9(7-11(10)26-2)8-19-20-12-5-6-13-21-22-14(15(16,17)18)24(13)23-12/h3-8H,1-2H3,(H,20,23)/b19-8+ |
InChI Key |
FGSSEZBTRYHWJH-UFWORHAWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NN3C(=NN=C3C(F)(F)F)C=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NN3C(=NN=C3C(F)(F)F)C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis{(E)-[3,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}benzene-1,4-diamine](/img/structure/B11103946.png)
![1-[3,3-bis(4-methylphenyl)-3'-phenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11103954.png)
![4,4'-sulfonylbis(2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol)](/img/structure/B11103970.png)
![4-amino-N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11103975.png)
![2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B11103990.png)

![2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11104000.png)

![2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11104009.png)

![Benzene-1,4-diylbis[(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B11104020.png)
![N-(3-chlorophenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B11104022.png)
![2-{(E)-[(3-fluorophenyl)imino]methyl}-4,6-diiodophenol](/img/structure/B11104030.png)
![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B11104032.png)
